molecular formula C21H22N2O3S B2360108 3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 866811-82-7

3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2360108
CAS No.: 866811-82-7
M. Wt: 382.48
InChI Key: KQFYCECNQGESDZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline is a chemical compound with the molecular formula C21H22N2O3S This compound is known for its unique structure, which includes a quinoline core substituted with ethoxy, phenylsulfonyl, and pyrrolidinyl groups

Preparation Methods

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent substitution reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Chemical Reactions Analysis

3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring or the sulfonyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-26-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)27(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFYCECNQGESDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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